molecular formula C14H11BrO3 B15247162 Methyl2-bromo-4-phenoxybenzoate

Methyl2-bromo-4-phenoxybenzoate

Cat. No.: B15247162
M. Wt: 307.14 g/mol
InChI Key: KRVLUHVEHIOJFK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-phenoxybenzoate is a brominated aromatic ester with a molecular formula of $ \text{C}{14}\text{H}{11}\text{BrO}_3 $. Structurally, it features a benzoate backbone substituted with a bromine atom at the 2-position, a phenoxy group at the 4-position, and a methyl ester at the carboxylate position. This compound is hypothesized to function as an intermediate or active ingredient in agrochemicals, given its structural similarity to pesticidal esters documented in literature . Its reactivity and biological activity are influenced by the electron-withdrawing bromine atom, the bulky phenoxy group, and the ester moiety, which collectively modulate its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

methyl 2-bromo-4-phenoxybenzoate

InChI

InChI=1S/C14H11BrO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

KRVLUHVEHIOJFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-phenoxybenzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate followed by the introduction of a phenoxy group. The typical synthetic route involves:

Industrial Production Methods: Industrial production of methyl 2-bromo-4-phenoxybenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-4-phenoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-phenoxybenzoate involves its interaction with specific molecular targets. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of methyl 2-bromo-4-phenoxybenzoate, a comparison with analogous compounds is essential. The following analysis focuses on substituent effects, ester group variations, and functional applications.

Substituent Effects: Bromine vs. Chlorine

  • Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate):
    Bromopropylate, a miticide, employs bromine atoms at both the benzene ring and phenyl group, enhancing lipophilicity and resistance to metabolic degradation compared to chlorinated analogs. Bromine’s larger atomic radius and polarizability improve membrane penetration, increasing pesticidal efficacy .
  • Chloropropylate (1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate):
    Chloropropylate substitutes bromine with chlorine, reducing molecular weight and altering electronic properties. Chlorine’s higher electronegativity may enhance electrophilic reactivity but decrease persistence in lipid-rich environments compared to bromine .

Ester Group Variations: Methyl vs. Isopropyl

  • Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate):
    Fluazolate’s isopropyl ester increases steric hindrance, slowing hydrolysis and prolonging residual activity. However, methyl esters (as in the target compound) are generally more volatile and less persistent, favoring applications requiring shorter environmental half-lives .
  • Flamprop-isopropyl (1-methylethyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine):
    This herbicide uses an isopropyl ester to balance solubility and bioavailability. Methyl esters, by contrast, may enhance solubility in polar solvents but reduce soil adsorption .

Key Insight: The methyl ester in methyl 2-bromo-4-phenoxybenzoate likely optimizes solubility for foliar applications but may necessitate formulation adjuvants to mitigate rapid degradation.

Data Table: Structural and Functional Comparison

Compound Name Substituents Ester Group Primary Use Key Property
Methyl 2-bromo-4-phenoxybenzoate 2-Br, 4-phenoxy Methyl Hypothesized pesticide High lipophilicity, moderate volatility
Bromopropylate 4-Br, α-(4-Br-phenyl) Isopropyl Miticide Enhanced membrane penetration
Chloropropylate 4-Cl, α-(4-Cl-phenyl) Isopropyl Miticide Lower persistence, higher reactivity
Fluazolate 5-Br-pyrazole, 2-Cl, 4-F Isopropyl Herbicide Slow hydrolysis, long residual activity
Flamprop-isopropyl N-benzoyl, 3-Cl-4-F-phenyl Isopropyl Herbicide Balanced solubility and adsorption

Research Findings and Implications

  • Synthetic Accessibility: Methyl esters are typically easier to synthesize than bulkier isopropyl derivatives, suggesting cost advantages for methyl 2-bromo-4-phenoxybenzoate in scaled production.
  • Environmental Impact : Brominated compounds like the target molecule may bioaccumulate more than chlorinated variants, necessitating rigorous ecotoxicological assessments .

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